![molecular formula C10H8N2O2 B2578857 2-Methyl-1-oxo-1,2-dihydro-2,7-naphthyridine-4-carbaldehyde CAS No. 88752-78-7](/img/structure/B2578857.png)
2-Methyl-1-oxo-1,2-dihydro-2,7-naphthyridine-4-carbaldehyde
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Description
“2-Methyl-1-oxo-1,2-dihydro-2,7-naphthyridine-4-carbaldehyde” is a derivative of 1,5-naphthyridines . These heterocycles are significant in the field of medicinal chemistry as many of them exhibit a variety of biological activities . They are also used in the synthesis of complex molecular architectures .
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives, which “2-Methyl-1-oxo-1,2-dihydro-2,7-naphthyridine-4-carbaldehyde” is a part of, has been a topic of interest in recent years . The synthesis strategies include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Molecular Structure Analysis
The molecular structure of “2-Methyl-1-oxo-1,2-dihydro-2,7-naphthyridine-4-carbaldehyde” is a part of the cyclic naphthyridine system . Naphthyridine is considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .Chemical Reactions Analysis
1,5-Naphthyridine derivatives, including “2-Methyl-1-oxo-1,2-dihydro-2,7-naphthyridine-4-carbaldehyde”, react with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .Future Directions
The future directions for “2-Methyl-1-oxo-1,2-dihydro-2,7-naphthyridine-4-carbaldehyde” and similar compounds involve further exploration of their synthesis, reactivity, and applications . There is considerable interest in developing more eco-friendly, safe, and atom-economical approaches for the synthesis of 1,8-naphthyridines .
properties
IUPAC Name |
2-methyl-1-oxo-2,7-naphthyridine-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-12-5-7(6-13)8-2-3-11-4-9(8)10(12)14/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBDPDVZNPZUCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C(C1=O)C=NC=C2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-oxo-1,2-dihydro-2,7-naphthyridine-4-carbaldehyde |
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